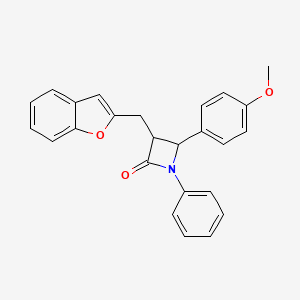
Rac-3'-(3-nitrophenyl)deschloroepibatidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride: is a synthetic compound that belongs to the class of epibatidine analogs. Epibatidine is a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. The compound is known for its high affinity for nicotinic acetylcholine receptors, making it a subject of interest in neuropharmacology and medicinal chemistry .
Preparation Methods
The synthesis of rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Reduction of the nitro group to an amine.
Cyclization: Formation of the epibatidine core structure.
Substitution: Introduction of the 3-nitrophenyl group.
Purification: Crystallization or chromatography to obtain the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into simpler components.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride has several scientific research applications:
Neuropharmacology: The compound is used to study nicotinic acetylcholine receptors, which are involved in various neurological processes.
Pain Research: It is investigated for its potential analgesic properties, as it can modulate pain pathways.
Drug Development: The compound serves as a lead compound for developing new drugs targeting nicotinic receptors.
Biological Studies: It is used in studies exploring the role of nicotinic receptors in various biological systems
Mechanism of Action
The mechanism of action of rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors with high affinity, leading to the activation or inhibition of receptor-mediated signaling pathways. This interaction can modulate neurotransmitter release, neuronal excitability, and other cellular processes .
Comparison with Similar Compounds
rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride is compared with other similar compounds, such as:
Epibatidine: The parent compound, known for its potent analgesic properties.
Deschloroepibatidine: A derivative lacking the chlorine atom, with similar receptor binding properties.
2’-fluoro-3’-(4-nitrophenyl)deschloroepibatidine: Another analog with a fluorine substitution, showing different pharmacological profiles .
These comparisons highlight the unique properties of rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride, such as its specific receptor binding affinity and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[5-(3-nitrophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H17N3O2/c21-20(22)15-3-1-2-11(7-15)12-6-13(10-18-9-12)16-8-14-4-5-17(16)19-14/h1-3,6-7,9-10,14,16-17,19H,4-5,8H2 |
InChI Key |
TUHXLFZVXVMYDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=CC(=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(S)-2-(biphenyl-4-ylmethyl-{3-[(3R,4R)-4-(3-hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionyl}-amino)-3-phenyl-propionic acid](/img/structure/B10794004.png)
![(S)-2-{(S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionylamino}-3-biphenyl-4-yl-propionic acid](/img/structure/B10794011.png)


![Rac-2-(6-fluoro-5-(4-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride](/img/structure/B10794028.png)


![Rac-2-(6-fluoro-5-(3-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride](/img/structure/B10794052.png)
